molecular formula C10H18F2O2 B13427041 Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester CAS No. 332-94-5

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester

Cat. No.: B13427041
CAS No.: 332-94-5
M. Wt: 208.25 g/mol
InChI Key: GLVASOHGDUAMMM-UHFFFAOYSA-N
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Description

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 8-fluoro-, (2-fluoroethyl) ester typically involves the esterification of 8-fluorooctanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

8-Fluorooctanoic acid+2-FluoroethanolH2SO4Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester+Water\text{8-Fluorooctanoic acid} + \text{2-Fluoroethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 8-Fluorooctanoic acid+2-FluoroethanolH2​SO4​​Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 8-fluorooctanoic acid and 2-fluoroethanol.

    Reduction: Reduction reactions involving this ester can lead to the formation of alcohols. For example, using lithium aluminum hydride (LiAlH4) as a reducing agent can convert the ester into the corresponding alcohols.

    Substitution: The fluorine atoms in the ester can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Hydrolysis: 8-Fluorooctanoic acid and 2-fluoroethanol.

    Reduction: 8-Fluorooctanol and 2-fluoroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their reactivity and stability.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which octanoic acid, 8-fluoro-, (2-fluoroethyl) ester exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid, ethyl ester: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    8-Fluorooctanoic acid: The parent acid of the ester, which can undergo similar reactions but lacks the ester functionality.

    2-Fluoroethyl acetate: Another fluorinated ester, but with a different carbon chain length and structure.

Uniqueness

Octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is unique due to the presence of two fluorine atoms, which can significantly influence its chemical behavior and interactions with biological systems. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

332-94-5

Molecular Formula

C10H18F2O2

Molecular Weight

208.25 g/mol

IUPAC Name

2-fluoroethyl 8-fluorooctanoate

InChI

InChI=1S/C10H18F2O2/c11-7-5-3-1-2-4-6-10(13)14-9-8-12/h1-9H2

InChI Key

GLVASOHGDUAMMM-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)OCCF)CCCF

Origin of Product

United States

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